Deoxy Fesoterodine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

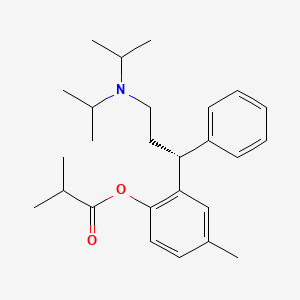

Deoxy Fesoterodine is a biochemical compound with the molecular formula C26H37NO2 and a molecular weight of 195.58. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . This compound is related to Fesoterodine, an antimuscarinic agent used in the treatment of overactive bladder .

Preparation Methods

The synthesis of Deoxy Fesoterodine involves several steps, typically starting from 5-hydroxy methyl tolterodine. This compound is reacted with isobutyryl chloride to form an intermediate, which is then converted to this compound through a series of chemical reactions . The industrial production methods for this compound are similar to those used for Fesoterodine, involving large-scale synthesis and purification processes .

Chemical Reactions Analysis

Deoxy Fesoterodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include isobutyryl chloride and fumaric acid . The major products formed from these reactions are intermediates that are further processed to obtain the final compound .

Scientific Research Applications

Deoxy Fesoterodine is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the development of new pharmaceuticals and in the study of overactive bladder treatments .

Mechanism of Action

The mechanism of action of Deoxy Fesoterodine is similar to that of Fesoterodine. Once administered, it is converted to its active metabolite, 5-hydroxymethyl tolterodine, by plasma esterases . This active metabolite acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contraction and decreasing detrusor pressure . This results in a reduction in the urge to urinate .

Comparison with Similar Compounds

Deoxy Fesoterodine is similar to other antimuscarinic agents such as Solifenacin and Vibegron . it is unique in its specific molecular structure and its conversion to the active metabolite, 5-hydroxymethyl tolterodine . This unique mechanism of action makes it particularly effective in the treatment of overactive bladder .

Similar Compounds:- Solifenacin

- Vibegron

- Tolterodine

Properties

Molecular Formula |

C26H37NO2 |

|---|---|

Molecular Weight |

395.6 g/mol |

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate |

InChI |

InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m1/s1 |

InChI Key |

LOMIYJWXUUAURU-HSZRJFAPSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)

![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)

![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)

![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)